8-(Cbz-amino)octanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cbz-amino)octanoic Acid is a chemical compound with the molecular formula C16H23NO4 . It is a derivative of octanoic acid, which carries an amino group at position 8 .
Synthesis Analysis
The synthesis of 8-Aminooctanoic acid involves the preparation of lactams using enzyme-catalyzed aminolysis. It is prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2 hours at 177°C . A novel direct synthetic method for various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C16H23NO4 . The molecular weight of the compound is 159.23 g/mol .
Chemical Reactions Analysis
The amidation of α-amino acids is challenging and generally requires protection strategies for the amino functionality . A variety of multi-step organic syntheses employ amines with protecting groups to reduce the production of undesired side products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Aminooctanoic acid, a related compound, include a molecular weight of 159.23 and a molecular formula of C8H17NO2 .
Mechanism of Action
The mechanism of action of octanoic acid, a related compound, involves the potentiation of fuel-stimulated insulin secretion . Octanoic acid differentially regulates the excitability of POMC neurons, activating these neurons directly via GPR40 and inducing inhibition via an indirect non-synaptic, purine, and adenosine receptor-dependent mechanism .
Safety and Hazards
The safety data sheet for 8-Aminooctanoic acid indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The development of a novel, efficient amide formation procedure is a highly attractive area of research . The direct biocatalytic one-pot transformation of acids into amides without substrate activation is a highly desirable but challenging reaction . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .
Properties
IUPAC Name |
8-(phenylmethoxycarbonylamino)octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-15(19)11-7-2-1-3-8-12-17-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSSGBYDDXYXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.